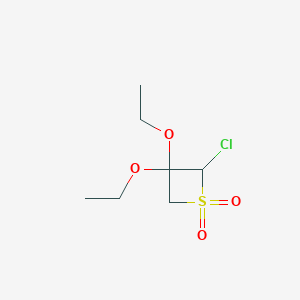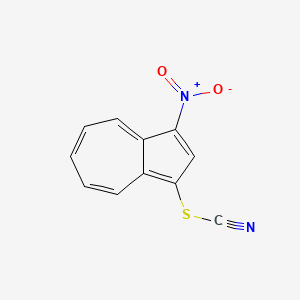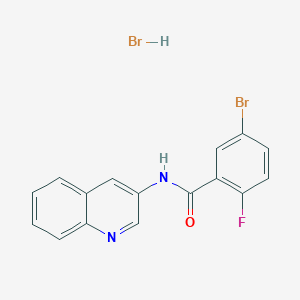![molecular formula C12H8ClF3N4O B11952859 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with pyrimidine-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted ureas.
Oxidation Reactions: Formation of oxides or hydroxyl derivatives.
Reduction Reactions: Formation of amines or reduced derivatives.
Applications De Recherche Scientifique
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more effective inhibition or activation of the target molecules . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Fluoxetine: Known for its use as an antidepressant.
Celecoxib: Used as a nonsteroidal anti-inflammatory drug.
Fipronil: An insecticide used in agriculture.
Uniqueness: 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea stands out due to its specific combination of a pyrimidine ring and a trifluoromethyl group, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H8ClF3N4O |
|---|---|
Poids moléculaire |
316.66 g/mol |
Nom IUPAC |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C12H8ClF3N4O/c13-8-3-2-7(12(14,15)16)6-9(8)19-11(21)20-10-17-4-1-5-18-10/h1-6H,(H2,17,18,19,20,21) |
Clé InChI |
VRWZKPSKYKFWBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



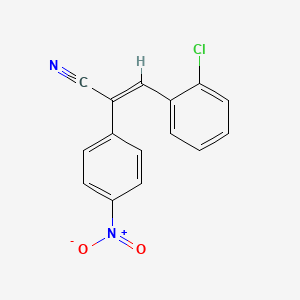
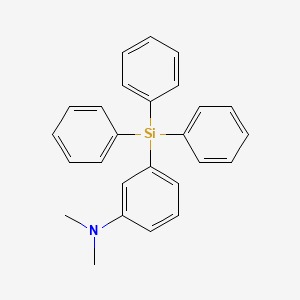
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
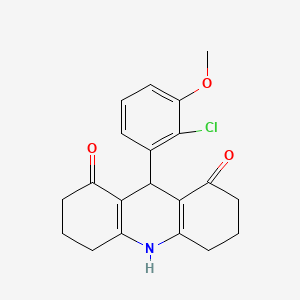

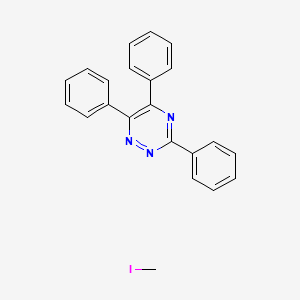

![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
